20-羟基-PGF2α

描述

20-Hydroxy-PGF2alpha is a significant molecule in the field of biochemistry and physiology, with various studies exploring its synthesis, molecular structure, and chemical properties.

Synthesis Analysis

Enzymatic Formation : 20-Hydroxy-PGF2alpha is synthesized through enzymatic processes involving cytochrome P450 enzymes. Specific P450 enzymes, like CYP4F2 and CYP4A11, are involved in the ω-hydroxylation of arachidonic acid to form 20-Hydroxy-PGF2alpha in human liver and kidney (Lasker et al., 2000).

Pathway Involvement : This compound is also formed as an intermediate or a product in various biochemical pathways, including prostaglandin synthesis and metabolism. For instance, it's a product in the cyclooxygenase pathway of prostaglandin metabolism (Schwartzman et al., 1989).

Molecular Structure Analysis

- Structural Characteristics : The molecular structure of 20-Hydroxy-PGF2alpha is characterized by a network of hydrogen bonds and hydrophobic interactions, as observed in the crystal structure studies of enzymes like human 20alpha-hydroxysteroid dehydrogenase (Dhagat et al., 2008).

Chemical Reactions and Properties

- Reaction with Enzymes : 20-Hydroxy-PGF2alpha undergoes various enzymatic reactions. For instance, it's converted to 20-hydroxy metabolites by enzymes like CYP4F21 in seminal vesicles (Bylund & Oliw, 2001).

- Involvement in Biological Processes : This compound plays a role in different physiological processes, including renal and vascular function, as seen in its vasoactive properties (Fang et al., 2006).

Physical Properties Analysis

Detailed studies on the specific physical properties of 20-Hydroxy-PGF2alpha, such as solubility, melting point, etc., were not prominently featured in the available literature.

Chemical Properties Analysis

- Reactivity : 20-Hydroxy-PGF2alpha shows reactivity in various biochemical pathways, particularly in the synthesis and metabolism of prostaglandins (Yang et al., 2005).

- Interactions : It interacts with enzymes like cyclooxygenases and hydroxysteroid dehydrogenases, impacting processes like vasoconstriction and natriuresis (Powell et al., 1998).

科学研究应用

20-羟基-PGF2α 应用的全面分析

20-羟基-PGF2α 是前列腺素 F2α (PGF2α) 的代谢产物,在各种生理过程中起着重要作用。以下是其在不同科学研究领域中独特应用的详细分析。

生殖生理

黄体溶解和分娩:20-羟基-PGF2α 参与导致黄体退化的黄体溶解信号通路。 这一过程对于哺乳动物分娩的启动至关重要 . 通过降低孕酮分泌,它促进了分娩的开始 .

心血管研究

血压调节:这种代谢产物与血压调节有关。 它通过 PGF2α 受体发挥作用,影响心血管功能,可能成为治疗高血压的潜在靶点 .

炎症和免疫反应

炎症介质:作为 PGF2α 的衍生物,20-羟基-PGF2α 可能在炎症反应中发挥作用。 已知前列腺素,包括 PGF2α,参与炎症和相关疾病的发病机制 .

酶调节

20α-HSD 表达:已显示它调节 20α-羟基类固醇脱氢酶 (20α-HSD) 的表达,该酶将孕酮转化为其无活性形式,这对于生殖系统的正常运作至关重要 .

药物合成

药物开发中的生物催化:该化合物用于各种药物的化学酶法合成。 它在立体选择性合成前列腺素中的作用对于开发在兽医学和治疗青光眼方面有应用的药物至关重要 .

细胞代谢

孕酮代谢:在妊娠背景下,20-羟基-PGF2α 参与孕酮的代谢,孕酮是一种对维持妊娠至关重要的激素。 它通过降低孕酮水平来确保从妊娠到分娩的适当过渡 .

分子生物学

基因表达:通过对特定受体的作用,20-羟基-PGF2α 可以影响基因表达模式,特别是那些与生殖健康和心血管疾病相关的基因表达模式 .

药理学

治疗应用:这种代谢产物与各种受体的相互作用为开发新型治疗剂提供了机会。 它在心血管、炎症和生殖系统中的作用使其成为药理学研究中备受关注的化合物 .

作用机制

Target of Action

The primary target of 20-hydroxy-PGF2alpha is the Prostaglandin F2α receptor (FP) . This receptor is a key player in numerous physiological and pathological processes, including inflammation and cardiovascular homeostasis . It is required for female reproductive function such as luteolysis and parturition . It has also been implicated in blood pressure regulation, atherosclerosis, and other inflammation-related disorders .

Mode of Action

20-Hydroxy-PGF2alpha interacts with its target, the FP receptor, to induce a variety of biological responses. Through the FP receptor, it promotes the expression of c-fos, atrial natriuretic factor (ANF), and alpha-skeletal actin in cardiomyocytes . It also induces cardiac myocyte hypertrophy in vitro and cardiac growth in rats

Biochemical Pathways

20-Hydroxy-PGF2alpha is the omega-oxidation product of PGF2alpha via P450 omega-oxidation . Prostanoids, including PGF2alpha, are generated through PGH synthase (PGHS) – known commonly as cyclooxygenase (COX), in response to a wide variety of stimuli acting as paracrine or autocrine manner . The biological functions of PGs could be modulated at multiple levels such as COX, PG synthases, and downstream receptors .

Pharmacokinetics

Studies on pgf2alpha, from which 20-hydroxy-pgf2alpha is derived, show that horses are about five times more sensitive to the luteolytic effect of pgf2alpha than cattle . This suggests that the metabolic clearance of PGF2alpha is slower in mares than in heifers .

Result of Action

The action of 20-Hydroxy-PGF2alpha results in a variety of molecular and cellular effects. It promotes the expression of certain genes in cardiomyocytes, induces cardiac myocyte hypertrophy, and stimulates cardiac growth .

属性

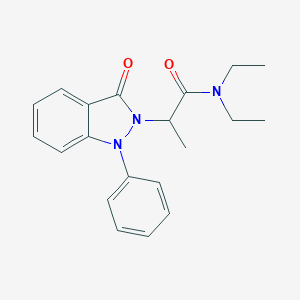

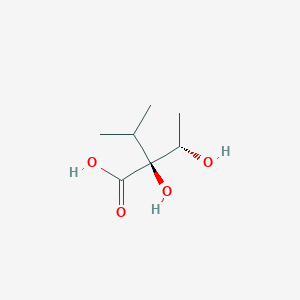

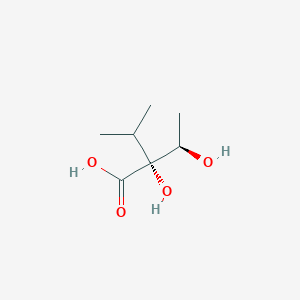

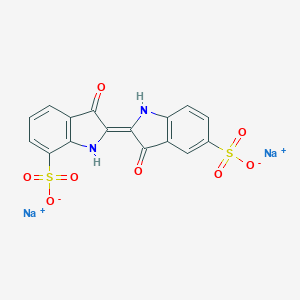

IUPAC Name |

(Z)-7-[(1R,2R,3R,5S)-2-[(E,3S)-3,8-dihydroxyoct-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O6/c21-13-7-3-4-8-15(22)11-12-17-16(18(23)14-19(17)24)9-5-1-2-6-10-20(25)26/h1,5,11-12,15-19,21-24H,2-4,6-10,13-14H2,(H,25,26)/b5-1-,12-11+/t15-,16+,17+,18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQXUYZDBZCLAQO-UNKHNRNISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1O)C=CC(CCCCCO)O)CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@H](CCCCCO)O)C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

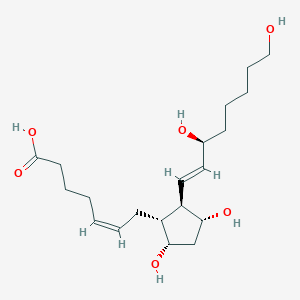

![[(2S,3R,4R)-2-(4-Hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-3-YL]methyl acetate](/img/structure/B31833.png)

![2-[(4-Nitrophenyl)amino]ethanol](/img/structure/B31842.png)

![(8R,9S,10R,13S,14S)-6-bromo-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B31858.png)